molecular formula C13H10O4S B5646085 4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate

4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate

Cat. No.: B5646085
M. Wt: 262.28 g/mol
InChI Key: ZNLNLGCSARIUMO-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 4-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols from the ester groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate depends on its application. In organic electronics, it functions as a semiconductor material, facilitating charge transport through its conjugated system. In biological systems, its mechanism would depend on the specific molecular targets it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Phenyl thiophene derivatives: Compounds with a phenyl group attached to the thiophene ring.

Uniqueness

4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate is unique due to the presence of both a methoxycarbonyl group and a phenyl group, which can influence its electronic properties and reactivity, making it suitable for specific applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

(4-methoxycarbonylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-16-12(14)9-4-6-10(7-5-9)17-13(15)11-3-2-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLNLGCSARIUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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